Cancer Stem Cell Inhibitory Activity
In a PubChem-deposited cell-based HTS assay (AID 504535) designed to identify inhibitors of cancer stem cells, 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one demonstrated potent activity with an IC50 ≤ 1 µM. It was one of only 6 compounds out of 45 tested in this set to achieve this potency threshold, representing a hit rate of 13.3% for sub-micromolar activity [1]. This activity is notably absent for the unsubstituted parent scaffold, 3-phenylpyrazin-2(1H)-one, which was not reported as a hit in this cancer-relevant assay and instead displays antimicrobial activity in bacterial models [2].
| Evidence Dimension | Cell-based inhibitory potency (Cancer Stem Cells) |
|---|---|
| Target Compound Data | IC50 ≤ 1 µM (Active in HTS) |
| Comparator Or Baseline | 3-Phenylpyrazin-2(1H)-one (Unsubstituted parent): Not active in this assay; Reported MICs: 1.0-12.5 µg/mL against bacteria |
| Quantified Difference | Shift from antimicrobial to anti-cancer stem cell activity; Sub-micromolar IC50 vs. no reported activity |
| Conditions | Luminescence cell-based HTS in cancer stem cell model (PubChem AID 504535) |
Why This Matters
This data directly validates the compound's utility in oncology drug discovery programs targeting cancer stem cells, a therapeutically relevant and difficult-to-drug population, unlike its unsubstituted analog which is relegated to antimicrobial research.
- [1] PubChem BioAssay AID 504535: Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
- [2] Zendah El Euch, I. et al. Bioactive secondary metabolites from new terrestrial Streptomyces sp. TN82 strain: Isolation, structure elucidation and biological activity. Medicinal Chemistry Research 2018, 27, 1385-1391. View Source
